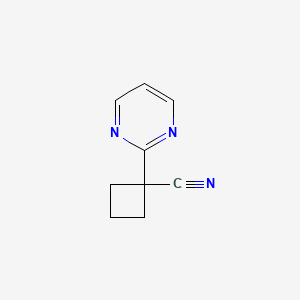
1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile is a heterocyclic compound featuring a pyrimidine ring attached to a cyclobutane ring with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of pyrimidine-2-carbaldehyde with malononitrile and other enolizable compounds in the presence of a base such as sodium carbonate . This method provides mild reaction conditions and moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible.
化学反应分析
Types of Reactions
1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
相似化合物的比较
Similar Compounds
1-(Pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the pyrimidine ring but have different substituents and structural features.
Uniqueness
1-(Pyrimidin-2-yl)cyclobutane-1-carbonitrile is unique due to the combination of the pyrimidine ring and the cyclobutane ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
属性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC 名称 |
1-pyrimidin-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-7-9(3-1-4-9)8-11-5-2-6-12-8/h2,5-6H,1,3-4H2 |
InChI 键 |
XSMZLXARJWOEFX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


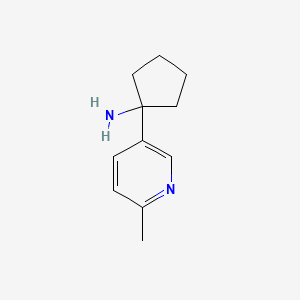
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)

![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)
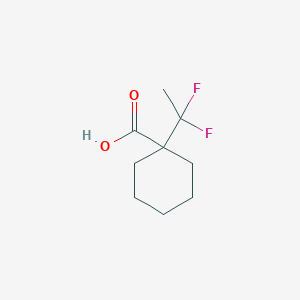
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
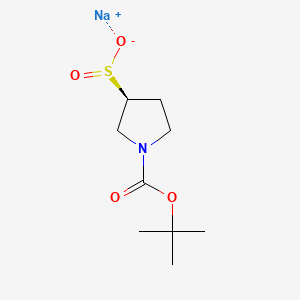

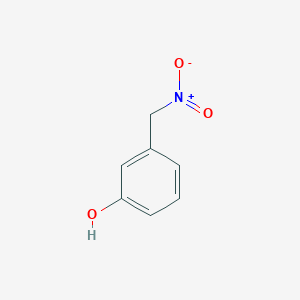
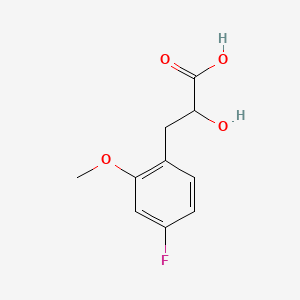
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
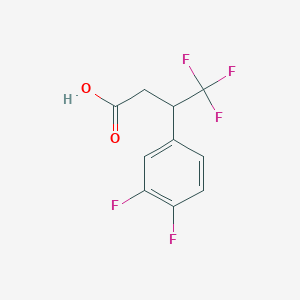
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
